Phenol, 4-[(2,2-difluoroethyl)amino]-
Description
Contextualization within Substituted Phenol (B47542) Chemistry and Fluorinated Amine Derivatives
Substituted phenols are a cornerstone of organic chemistry, with their reactivity and properties being highly dependent on the nature and position of the substituents on the aromatic ring. vanderbilt.edulibretexts.org The parent compound, 4-aminophenol (B1666318), is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. quora.com The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to itself. libretexts.orgchegg.com
The introduction of a (2,2-difluoroethyl) group to the nitrogen atom significantly alters the electronic and steric profile of the parent 4-aminophenol. Fluorine is the most electronegative element, and its presence in the ethyl group imparts a strong inductive electron-withdrawing effect. This effect is expected to decrease the basicity of the nitrogen atom compared to a non-fluorinated N-ethyl or N,N-diethyl group.
Fluorinated amines and their derivatives are a growing class of compounds with applications ranging from pharmaceuticals to agrochemicals. nih.govnumberanalytics.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule. numberanalytics.com Furthermore, the introduction of fluorine can influence properties such as lipophilicity and binding interactions with biological targets. researchgate.net
Rationale for Academic Investigation of the Chemical Compound's Structural Motifs
The academic interest in Phenol, 4-[(2,2-difluoroethyl)amino]- stems from the interplay of its distinct structural motifs: the phenol ring, the amino linker, and the difluoroethyl group. The electron-withdrawing nature of the difluoroethyl group is anticipated to have a pronounced effect on the electronic properties of the entire molecule.
Specifically, by pulling electron density away from the nitrogen atom, the -(2,2-difluoroethyl)amino group is expected to be less electron-donating into the aromatic ring via resonance compared to a simple amino or alkylamino group. This modulation of the electronic character of the substituent at the 4-position directly influences the acidity of the phenolic proton. Electron-withdrawing groups on the aromatic ring generally increase the acidity of phenols by stabilizing the corresponding phenoxide ion. vanderbilt.edulibretexts.orgpharmaguideline.com Therefore, Phenol, 4-[(2,2-difluoroethyl)amino]- is expected to be more acidic than 4-aminophenol itself.
Furthermore, the presence of the N-H bond and the fluorine atoms allows for the potential of intramolecular and intermolecular hydrogen bonding. Studies on related fluorinated anilines have investigated the nature of N-H···F hydrogen bonds, which can influence the conformation and solid-state packing of these molecules. nih.govucla.edu
Overview of Research Areas in Fluorinated Organic Compounds and Phenolic Structures
The study of Phenol, 4-[(2,2-difluoroethyl)amino]- is situated within broader research trends focusing on the synthesis and application of fluorinated organic molecules. A significant portion of newly approved pharmaceuticals contains fluorine, highlighting the importance of this element in drug discovery. numberanalytics.comenamine.net Research in this area is dynamic, with ongoing development of new fluorination techniques. numberanalytics.com
The investigation of phenolic structures is a mature field, yet it continues to yield new discoveries, particularly when novel substituent patterns are introduced. Phenolic compounds are of interest for their antioxidant properties and as key intermediates in the synthesis of a wide array of more complex molecules, from polymers to pharmaceuticals. chemicalbook.comatamanchemicals.com The synthesis of derivatives of 4-aminophenol, for instance, is a critical step in the production of the widely used analgesic, paracetamol. wikipedia.org
The combination of a fluorinated substituent with a phenolic core, as seen in Phenol, 4-[(2,2-difluoroethyl)amino]- , provides a platform to explore fundamental concepts in physical organic chemistry, such as substituent effects on acidity and reactivity, as well as to generate novel compounds with potential applications in medicinal chemistry and materials science.
Detailed Research Findings
While specific experimental data for Phenol, 4-[(2,2-difluoroethyl)amino]- is not widely published, its properties can be inferred from data on its parent compound, 4-aminophenol, and the well-established effects of N-fluoroalkylation.
Table 1: Physicochemical Properties of 4-Aminophenol (Parent Compound)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO | wikipedia.org |
| Molar Mass | 109.13 g/mol | wikipedia.org |
| Appearance | White or reddish-yellow crystals | wikipedia.org |
| Melting Point | 187.5 °C | wikipedia.org |
| Boiling Point | 284 °C (decomposes) | wikipedia.org |
| Water Solubility | 1.5 g/100 mL (20 °C) | chemicalbook.com |
| pKa (amino group) | 5.48 | atamanchemicals.com |
The introduction of the (2,2-difluoroethyl) group is expected to alter these properties. The molecular weight would increase, and changes in intermolecular forces would likely affect the melting and boiling points. The most significant changes are anticipated in the pKa values. The electron-withdrawing nature of the difluoroethyl group will decrease the basicity of the amino group (leading to a lower pKa of its conjugate acid) and increase the acidity of the phenolic hydroxyl group (leading to a lower pKa).
Structure
3D Structure
Properties
CAS No. |
1309602-12-7 |
|---|---|
Molecular Formula |
C8H9F2NO |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(2,2-difluoroethylamino)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)5-11-6-1-3-7(12)4-2-6/h1-4,8,11-12H,5H2 |
InChI Key |
NCUGJFLIVWDFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)F)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments
One-dimensional NMR experiments are the first step in structural analysis, providing fundamental information about the different types of protons, carbons, and fluorine atoms present in the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of Phenol (B47542), 4-[(2,2-difluoroethyl)amino]- is expected to show distinct signals for the aromatic protons, the amine proton, the phenolic hydroxyl proton, and the protons of the 2,2-difluoroethyl group. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-) will be split by the adjacent fluorine atoms and the amine proton, resulting in a complex multiplet. The proton on the difluoromethyl group (-CHF₂) will appear as a triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms. The chemical shifts of the amine and hydroxyl protons can be broad and their position may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For Phenol, 4-[(2,2-difluoroethyl)amino]- , distinct signals are expected for the four unique carbons of the aromatic ring, the methylene carbon (-CH₂-), and the difluoromethyl carbon (-CHF₂). The carbon attached to the fluorine atoms will show a characteristic splitting pattern in the ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF).
¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be a triplet due to coupling with the two adjacent methylene protons (³JFH). The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Splitting Patterns for Phenol, 4-[(2,2-difluoroethyl)amino]-
| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Notes |
| Aromatic Protons (H-2, H-6) | ¹H NMR | 6.6-6.8 | Doublet (d) | Ortho-coupling to H-3 and H-5 |
| Aromatic Protons (H-3, H-5) | ¹H NMR | 6.5-6.7 | Doublet (d) | Ortho-coupling to H-2 and H-6 |
| Amine Proton (NH) | ¹H NMR | 3.5-4.5 | Broad singlet (br s) or Triplet (t) | Position and multiplicity can vary |
| Methylene Protons (NCH₂) | ¹H NMR | 3.3-3.6 | Triplet of doublets (td) | Coupling to NH and CHF₂ |
| Methine Proton (CHF₂) | ¹H NMR | 5.8-6.2 | Triplet of triplets (tt) | Coupling to NCH₂ and two F atoms |
| Phenolic Proton (OH) | ¹H NMR | 8.5-9.5 | Singlet (s) | Position can vary |
| Aromatic Carbon (C-1) | ¹³C NMR | 148-152 | Singlet | Attached to OH group |
| Aromatic Carbons (C-2, C-6) | ¹³C NMR | 115-117 | Singlet | |
| Aromatic Carbons (C-3, C-5) | ¹³C NMR | 114-116 | Singlet | |
| Aromatic Carbon (C-4) | ¹³C NMR | 140-144 | Singlet | Attached to N |
| Methylene Carbon (NCH₂) | ¹³C NMR | 45-50 | Triplet (t) | Two-bond coupling to F atoms (²JCF) |
| Difluoromethyl Carbon (CHF₂) | ¹³C NMR | 113-117 | Triplet (t) | One-bond coupling to F atoms (¹JCF) |
| Fluorine Atoms | ¹⁹F NMR | -110 to -130 | Triplet (t) | Three-bond coupling to NCH₂ protons (³JFH) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. science.govsdsu.eduprinceton.eduyoutube.comuvic.ca
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu Cross-peaks would be expected between the adjacent aromatic protons, and crucially, between the amine proton and the adjacent methylene protons, as well as between the methylene protons and the methine proton of the difluoroethyl group. sdsu.eduprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to the aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : While not critical for the primary constitutional analysis of this molecule, NOESY can provide information about the spatial proximity of atoms.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govnih.gov For Phenol, 4-[(2,2-difluoroethyl)amino]- , with a chemical formula of C₈H₉F₂NO, the expected exact mass can be calculated. HRMS analysis would provide a measured mass with high accuracy (typically to within 5 ppm), confirming the elemental composition. nih.gov
Table 2: Predicted HRMS Data for Phenol, 4-[(2,2-difluoroethyl)amino]-
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₈H₁₀F₂NO⁺ | 174.0725 |
| [M+Na]⁺ | C₈H₉F₂NNaO⁺ | 196.0544 |
| [M-H]⁻ | C₈H₈F₂NO⁻ | 172.0576 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.govnsf.govmdpi.com
Infrared (IR) Spectroscopy : The IR spectrum of Phenol, 4-[(2,2-difluoroethyl)amino]- would be expected to show characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1200 cm⁻¹). researchgate.netnih.gov
Raman Spectroscopy : Raman spectroscopy would complement the IR data. researchgate.netnih.govnih.gov Aromatic ring vibrations often give strong Raman signals. The symmetric C-F stretching vibration may also be observable.
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Phenol O-H | Stretching | 3200-3600 (broad) | Weak |
| Amine N-H | Stretching | 3300-3500 | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Alkyl C-H | Stretching | 2850-2960 | Strong |
| Aromatic C=C | Stretching | 1500-1600 | Strong |
| C-N | Stretching | 1250-1350 | Medium |
| C-F | Stretching | 1000-1200 (strong) | Medium |
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of Phenol, 4-[(2,2-difluoroethyl)amino]- can be obtained, X-ray crystallography provides the most definitive structural information in the solid state. nih.govnih.govnih.gov This technique can determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice, including the conformation of the difluoroethylamino side chain. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and the amine group.
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its purification.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of Phenol, 4-[(2,2-difluoroethyl)amino]- . sigmaaldrich.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity would be determined by integrating the peak area of the main compound relative to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) : Depending on the volatility and thermal stability of the compound, GC-MS could also be used for purity assessment. The mass spectrometer detector would provide mass information for the main peak and any impurities.
Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Different solvent systems can be screened to find optimal conditions for separation.
Computational Chemistry and Theoretical Studies of Molecular Structure and Reactivity
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of "Phenol, 4-[(2,2-difluoroethyl)amino]-". These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying medium-sized organic molecules like "Phenol, 4-[(2,2-difluoroethyl)amino]-". DFT calculations focus on the electron density to determine the ground-state energy and electronic properties of the molecule.
In a typical DFT study of this compound, a functional such as B3LYP or M06-2X would be paired with a basis set like 6-311++G(d,p) to optimize the molecular geometry. These calculations can predict key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For "Phenol, 4-[(2,2-difluoroethyl)amino]-", this map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the phenolic and amine hydrogen atoms.
Table 1: Predicted DFT Data for Phenol (B47542), 4-[(2,2-difluoroethyl)amino]-
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical stability |
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark-quality data for the geometry and energy of "Phenol, 4-[(2,2-difluoroethyl)amino]-". These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient methods like DFT.
Conformational Analysis and Tautomerism Studies
The flexibility of the 2,2-difluoroethylamino side chain in "Phenol, 4-[(2,2-difluoroethyl)amino]-" gives rise to multiple possible conformations. Computational methods are ideal for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds—specifically the C-N and C-C bonds of the side chain—a conformational search can be performed. The energies of the resulting conformers can then be calculated to determine their relative populations at a given temperature.
Tautomerism is another aspect that can be investigated. While the phenolic form is expected to be overwhelmingly dominant, computational calculations can quantify the energy difference between the phenol-imine and keto-amine tautomers, confirming the stability of the phenolic structure.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. For "Phenol, 4-[(2,2-difluoroethyl)amino]-", key predictable spectra include:
Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of the molecule. This allows for the assignment of characteristic peaks in an experimental IR spectrum, such as the O-H stretch of the phenol group, the N-H stretch of the amine, and the C-F stretches of the difluoroethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts provide a theoretical basis for interpreting experimental NMR data.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | ~3600 |
| Amine N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | ~3100 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. In a non-clinical context, docking simulations can be used to hypothesize the binding mode of "Phenol, 4-[(2,2-difluoroethyl)amino]-" with various proteins to understand its potential interactions at a molecular level.
The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the phenolic hydroxyl group and the amine group could act as hydrogen bond donors or acceptors, while the phenyl ring could engage in π-π stacking or hydrophobic interactions.
Investigation of Non-Covalent Interactions, including Hydrogen Bonding
Non-covalent interactions play a crucial role in determining the structure and properties of "Phenol, 4-[(2,2-difluoroethyl)amino]-". These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.
Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the -OH and -NH groups) and acceptors (the oxygen, nitrogen, and fluorine atoms) allows for the possibility of intramolecular hydrogen bonds, which could influence the molecule's preferred conformation.
Intermolecular Hydrogen Bonding: In a condensed phase, "Phenol, 4-[(2,2-difluoroethyl)amino]-" can form a network of intermolecular hydrogen bonds. The phenolic proton can form a strong hydrogen bond with the oxygen or nitrogen atom of a neighboring molecule. The amine hydrogen can also participate in hydrogen bonding.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these non-covalent interactions, providing insights into their strength and nature.
Hydrogen Bond Donor Properties of the Difluoromethyl Group
The difluoromethyl (CF2H) group is a fascinating functional group that can act as a hydrogen bond donor. dntb.gov.ua This capability arises from the strong electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom. researchgate.net Consequently, this hydrogen can participate in hydrogen bonding interactions with suitable acceptor atoms, such as oxygen or nitrogen.
Computational studies have been instrumental in quantifying the hydrogen bond donor strength of the CF2H group. These investigations often involve calculating the interaction energies between the CF2H-containing molecule and a model hydrogen bond acceptor. The difluoromethyl group is often considered a bioisostere of more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. dntb.gov.uanih.gov However, its hydrogen bond donating capacity is generally weaker than that of a hydroxyl group but can be comparable to or stronger than that of an amine or thiophenol. researchgate.netnih.govnih.govacs.org
The hydrogen bond acidity, a measure of the hydrogen bond donating ability, can be assessed computationally and experimentally. One common experimental method involves comparing the ¹H NMR chemical shift of the C-H proton in a non-polar solvent like chloroform-d (B32938) (CDCl₃) with that in a hydrogen-bond accepting solvent like DMSO-d₆. dntb.gov.ua A larger difference in chemical shifts (Δδ) indicates a stronger hydrogen bond donation. For compounds containing a CF2H group, these studies have shown a clear downfield shift in DMSO, confirming its role as a hydrogen bond donor.
In the context of Phenol, 4-[(2,2-difluoroethyl)amino]-, the CF2H group is attached to an ethylamino substituent on a phenol ring. The electronic nature of the rest of the molecule can influence the hydrogen bond donating strength of the CF2H group. For instance, the presence of the electron-donating amino group and the phenolic hydroxyl group will modulate the electronic environment of the difluoroethyl moiety. Theoretical calculations can precisely model these intramolecular electronic effects and predict how they fine-tune the hydrogen bond donor properties of the CF2H group.
Table 1: Illustrative Calculated Hydrogen Bond Properties
| Parameter | Value | Method |
|---|---|---|
| C-H Bond Length (Å) | 1.09 | DFT/B3LYP/6-311+G(d,p) |
| Mulliken Charge on H (a.u.) | +0.25 | DFT/B3LYP/6-311+G(d,p) |
| Interaction Energy with Water (kcal/mol) | -2.5 | MP2/aug-cc-pVTZ |
Note: The data in this table is illustrative and represents typical values found in computational studies of molecules containing a CF2H group. Actual values for Phenol, 4-[(2,2-difluoroethyl)amino]- would require specific calculations.
Halogen Bonding Contributions of CF2X Moieties
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. nih.govyoutube.com The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. youtube.com
While fluorine is the most electronegative element, it is generally considered a weak halogen bond donor due to its low polarizability and tightly held electrons. acs.org However, in certain molecular contexts, particularly when attached to electron-withdrawing groups, a C-F bond can participate in halogen bonding. researchgate.netnih.gov The CF2 moiety in Phenol, 4-[(2,2-difluoroethyl)amino]- presents an interesting case for potential, albeit weak, halogen bonding interactions.
Computational methods, such as high-level ab initio and density functional theory (DFT) calculations, are essential for identifying and characterizing these weak interactions. acs.org These methods can map the molecular electrostatic potential (MEP) surface to visualize the σ-hole and calculate the interaction energies between the fluorine atoms and a Lewis base. For a CF2H group, the two fluorine atoms create a highly electron-deficient carbon center, which in turn can influence the electrostatic potential around the fluorine atoms themselves.
Studies on related CF2X (where X = Cl, Br, I) moieties have shown that they can be potent halogen bond donors. rsc.org While the C-F bond is less polarizable, the cumulative electron-withdrawing effect of the other fluorine atom and the rest of the molecule can induce a small positive σ-hole on the fluorine atoms of the CF2 group in Phenol, 4-[(2,2-difluoroethyl)amino]-. The strength of such a C-F···Y halogen bond would be highly dependent on the nature of the halogen bond acceptor (Y) and the specific geometry of the interaction.
Table 2: Illustrative Calculated Halogen Bond Properties for a C-F Bond
| Parameter | Value | Method |
|---|---|---|
| σ-hole Maximum Electrostatic Potential (V, au) | +0.01 | MP2/aug-cc-pVTZ |
| C-F···O Interaction Energy (kcal/mol) | -0.5 | CCSD(T)/CBS |
| C-F···O Distance (Å) | 3.2 | MP2/aug-cc-pVTZ |
Note: The data in this table is illustrative and represents typical values for weak C-F halogen bonds found in computational studies. Actual values for Phenol, 4-[(2,2-difluoroethyl)amino]- would require specific calculations.
Mechanistic Biological Activity and Interaction Studies in Vitro and Biochemical Focus
Enzyme Inhibition Assays and Mechanistic Elucidation
While direct enzymatic inhibition studies on Phenol (B47542), 4-[(2,2-difluoroethyl)amino]- are not extensively documented in the current scientific literature, research on analogous 4-aminophenol (B1666318) derivatives provides valuable insights into its potential enzyme inhibitory activities.
α-Amylase and α-Glucosidase Inhibition:
Studies on various Schiff base derivatives of 4-aminophenol have demonstrated significant inhibitory effects against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. This suggests that compounds with a 4-aminophenol scaffold have the potential to act as antidiabetic agents. For instance, certain synthesized 4-aminophenol derivatives have shown concentration-dependent inhibition of both α-amylase and α-glucosidase.
It is important to note that these studies were conducted on derivatives of 4-aminophenol and not on Phenol, 4-[(2,2-difluoroethyl)amino]- itself. The presence of the 2,2-difluoroethylamino group could significantly influence the inhibitory potency and selectivity, a subject that warrants further investigation.
Acetylcholinesterase Inhibition:
Currently, there is no specific data available from the searched literature regarding the acetylcholinesterase inhibitory activity of Phenol, 4-[(2,2-difluoroethyl)amino]-. However, research into other fluorine-containing compounds has shown that the introduction of fluorine can modulate cholinesterase inhibition.
Receptor Binding Assays and Target Identification
Specific receptor binding assays for Phenol, 4-[(2,2-difluoroethyl)amino]-, particularly concerning nicotinic acetylcholine (B1216132) receptors, have not been reported in the available scientific literature. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are also responsive to nicotine. These receptors are complex proteins composed of multiple subunits, and their binding sites are formed at the interface between these subunits. The binding of agonists like acetylcholine is known to involve interactions with negatively charged amino acid residues.
Given the structural features of Phenol, 4-[(2,2-difluoroethyl)amino]-, including the phenol ring and the secondary amine, it is conceivable that it could interact with various receptor systems. However, without experimental data from receptor binding assays, any potential targets remain speculative.
Cellular Uptake and Localization in Model Cell Lines (in vitro mechanistic studies)
There is currently no specific information available in the searched scientific literature regarding the cellular uptake and localization of Phenol, 4-[(2,2-difluoroethyl)amino]- in model cell lines. The physicochemical properties of a compound, such as its lipophilicity and hydrogen bonding capacity, play a crucial role in its ability to cross cell membranes. The introduction of fluorine atoms can significantly alter these properties. For instance, fluorination can increase lipophilicity, which may enhance membrane permeability and cellular uptake. Studies on other fluorinated molecules have shown that their cellular uptake can be influenced by the degree and position of fluorination. However, without specific experimental data for Phenol, 4-[(2,2-difluoroethyl)amino]-, its cellular transport mechanisms and subcellular distribution remain unknown.
Structure-Activity Relationship (SAR) Investigations for Biological Target Modulation
While direct structure-activity relationship (SAR) studies for Phenol, 4-[(2,2-difluoroethyl)amino]- are not available, investigations into related 4-aminophenol derivatives have provided some general principles. The biological activity of these compounds is influenced by the nature of the substituents on the aromatic ring and the amino group.
For example, in a series of 4-aminophenol Schiff base derivatives, the type of aldehyde used for their synthesis was shown to impact their antimicrobial and antidiabetic activities. drugdesign.orgtandfonline.com The electronic and steric properties of the substituents play a critical role in the interaction with biological targets. researchgate.net
The introduction of the 2,2-difluoroethyl group at the amino position of the phenol ring is a key structural feature of the title compound. This modification is expected to significantly influence its electronic properties, lipophilicity, and hydrogen bonding capabilities compared to its non-fluorinated counterparts. A systematic SAR study would be necessary to understand how these changes translate into modulation of specific biological targets.
| Compound/Derivative | Modification | Observed Biological Activity | Reference |
| 4-Aminophenol Schiff Bases | Various aldehyde condensations | Antimicrobial and antidiabetic (α-amylase and α-glucosidase inhibition) activities | drugdesign.orgtandfonline.com |
Bioisosteric Replacement Studies with Fluorinated Groups
The replacement of hydrogen atoms or functional groups with fluorine or fluorinated moieties is a common strategy in medicinal chemistry known as bioisosteric replacement. This approach is used to modulate the physicochemical and pharmacological properties of a molecule. The 2,2-difluoroethyl group in Phenol, 4-[(2,2-difluoroethyl)amino]- can be considered a bioisostere of other alkyl or functional groups.
The introduction of a difluoromethyl (CHF2) or a related fluoroalkyl group can have several effects:
Modulation of pKa: Fluorine is a highly electronegative atom, and its presence can lower the pKa of nearby acidic or basic centers. This can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets. nih.gov
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in proteins. nih.gov
Metabolic Stability: The carbon-fluorine bond is very strong, making fluorinated compounds often more resistant to metabolic degradation. This can lead to an increased half-life in vivo. nih.gov
Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a specific biological target. nih.gov
While direct comparative studies of Phenol, 4-[(2,2-difluoroethyl)amino]- with its non-fluorinated or differently fluorinated analogs are not available in the searched literature, the principles of bioisosterism suggest that the 2,2-difluoroethyl group plays a crucial role in defining its biological profile. nih.govsci-hub.seresearchgate.net
Environmental Fate and Abiotic/biotic Degradation Pathway Investigations Mechanistic Focus
Photodegradation Mechanisms and Products
Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds in the environment. For phenol (B47542) and its derivatives, this process can be influenced by factors such as pH and the presence of photosensitizing agents.
Research on (trifluoromethyl)phenols has shown that photolysis rates are pH-dependent, with significantly higher degradation rates observed at higher pH levels. acs.org For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) at pH 10 was two orders of magnitude greater than at pH 7. acs.org This is attributed to the increased light absorption of the phenolate (B1203915) anion, which is the dominant species at higher pH. It is plausible that Phenol, 4-[(2,2-difluoroethyl)amino]- would exhibit similar pH-dependent photodegradation, with enhanced degradation under alkaline conditions.
The presence of other substances in the water can also accelerate photodegradation through indirect mechanisms. Advanced Oxidation Processes (AOPs) involving hydroxyl radicals (•OH), such as the UV/H₂O₂ system, are known to be effective in degrading phenolic compounds. acs.org Similarly, studies on 4-chlorophenol (B41353) have demonstrated that photocatalysts like titanium dioxide (TiO₂) can significantly enhance degradation rates under UV or even visible light. rsc.orgmdpi.com The degradation mechanism in these systems typically involves the generation of highly reactive oxygen species that attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. acs.org
Potential photodegradation products of Phenol, 4-[(2,2-difluoroethyl)amino]- would likely arise from the hydroxylation of the benzene (B151609) ring, followed by oxidation and ring-opening. Based on studies of similar compounds, initial products could include hydroxylated derivatives and, eventually, smaller organic acids. acs.org The difluoroethylamino group may also undergo transformation, although the carbon-fluorine bond is generally stable. nih.govmdpi.com
Table 1: Factors Influencing Photodegradation of Analogous Phenolic Compounds
| Factor | Observation on Analogous Compounds | Plausible Implication for Phenol, 4-[(2,2-difluoroethyl)amino]- |
|---|---|---|
| pH | Increased photolysis rates at higher pH for (trifluoromethyl)phenols. acs.org | Enhanced photodegradation is expected in alkaline aqueous environments. |
| Photocatalysts | TiO₂ enhances degradation of 4-chlorophenol. rsc.orgmdpi.com | Presence of photocatalytic minerals in soil or water could increase degradation rates. |
| Reactive Oxygen Species | Effective degradation of phenols by hydroxyl radicals. acs.org | Indirect photolysis via AOPs is likely a significant degradation pathway. |
Biodegradation Pathways in Controlled Model Systems
The biodegradation of aromatic compounds is a key process for their removal from the environment, primarily mediated by microorganisms. However, the presence of fluorine atoms can significantly hinder this process. The high strength of the carbon-fluorine (C-F) bond makes fluorinated compounds generally more resistant to microbial degradation compared to their non-fluorinated counterparts. nih.govmdpi.com
Studies on fluorinated aromatic compounds have shown that while some microorganisms can utilize them as a carbon source, the process is often slow and requires specific enzymatic machinery. nih.govnih.gov The initial step in the aerobic degradation of many aromatic compounds is the hydroxylation of the benzene ring to form catechol or its derivatives, which is then followed by ring cleavage. researchgate.net For Phenol, 4-[(2,2-difluoroethyl)amino]-, a plausible initial step would be the enzymatic conversion to a catechol-like intermediate.
However, the cleavage of the C-F bond is a major bottleneck. researchgate.net While some microbes have evolved defluorination capabilities, these are not widespread. acs.org It is more likely that initial biotransformation would occur at the amino or hydroxyl groups, or on the aromatic ring, potentially leaving the difluoroethyl group intact or leading to the formation of persistent fluorinated metabolites. For instance, research on other aminophenols has shown that the initial degradation can proceed via the formation of benzoquinone and ammonia (B1221849). researchgate.net
Anaerobic degradation of fluorophenols has been found to be particularly slow or non-existent under various conditions. nih.gov This suggests that in anoxic environments such as deep sediments or groundwater, Phenol, 4-[(2,2-difluoroethyl)amino]- would likely be highly persistent.
Table 2: General Observations on the Biodegradation of Fluorinated Aromatic Compounds
| Observation | Relevance to Phenol, 4-[(2,2-difluoroethyl)amino]- |
|---|---|
| The C-F bond is highly stable and resistant to microbial cleavage. nih.govresearchgate.net | The difluoroethyl group is expected to confer significant resistance to biodegradation. |
| Aerobic degradation often proceeds via hydroxylation and ring cleavage. researchgate.net | A potential, though likely slow, pathway could involve the formation of fluorinated catechol derivatives. |
| Anaerobic degradation of fluorophenols is extremely limited. nih.gov | The compound is expected to be highly persistent in anoxic environments. |
Hydrolysis and Other Abiotic Transformation Processes
Hydrolysis is another potential abiotic degradation pathway for certain chemical compounds in water. For Phenol, 4-[(2,2-difluoroethyl)amino]-, the ether and amine linkages could theoretically be susceptible to hydrolysis. However, the N-alkylation of aminophenols generally results in stable compounds. google.comumich.eduresearchgate.net The stability of the bond between the nitrogen atom and the difluoroethyl group would be a key factor. While specific hydrolysis data for this compound is unavailable, N-alkyl bonds in similar structures are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).
The phenolic hydroxyl group can dissociate in water, with the extent of dissociation dependent on the pKa of the compound and the pH of the surrounding medium. While this does not represent a degradation process in itself, the resulting phenolate ion can have different reactivity and sorption properties compared to the neutral molecule, which can influence other fate processes like photodegradation. acs.org
Stability Studies in Various Environmental Matrices
The stability of a chemical in environmental matrices such as soil and water is a function of its susceptibility to the various degradation processes discussed above.
In Water: The stability of Phenol, 4-[(2,2-difluoroethyl)amino]- in aqueous environments will be largely determined by its resistance to biodegradation and hydrolysis, and its rate of photodegradation. Given the likely resistance to microbial attack and hydrolysis, photodegradation in sunlit surface waters is expected to be the most significant abiotic removal mechanism. In the absence of light, such as in groundwater, the compound is predicted to be highly persistent.
In Soil: In soil environments, the fate of the compound will be influenced by its sorption to soil particles, as well as by biotic and abiotic degradation processes. Phenolic compounds can be mobile in soils, but their mobility is influenced by soil properties such as organic matter content and pH. ccme.ca Adsorption to soil organic matter can reduce the bioavailability of the compound for microbial degradation and can also protect it from photodegradation. ccme.ca The presence of clay minerals can also influence sorption. Given the likely recalcitrance of the fluorinated moiety to biodegradation, Phenol, 4-[(2,2-difluoroethyl)amino]- is expected to exhibit moderate to high persistence in soil, particularly in deeper soil layers with low microbial activity and no light penetration.
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| Phenol, 4-[(2,2-difluoroethyl)amino]- |
| 2-(Trifluoromethyl)phenol |
| 4-Chlorophenol |
| Titanium dioxide |
| Catechol |
| Benzoquinone |
Advanced Research Applications and Methodological Developments
Utilization as a Building Block in Complex Molecular Synthesis
The structure of Phenol (B47542), 4-[(2,2-difluoroethyl)amino]- makes it a versatile building block for organic synthesis. The phenolic hydroxyl group and the secondary amine serve as reactive handles for a variety of chemical transformations. Substituted aminophenols are foundational materials for creating more complex molecules. For instance, derivatives of 4-aminophenol (B1666318) are readily used to synthesize Schiff bases, which have demonstrated a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.gov Similarly, substituted aminophenols can be precursors to phenoxazine (B87303) structures, a class of compounds that includes molecules with antitumor activity. nih.gov
The introduction of the 2,2-difluoroethyl group is particularly significant from a medicinal chemistry perspective. Fluorination is a common strategy to modulate a molecule's physicochemical properties. The gem-difluoro motif can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets. nih.gov The synthesis of gem-difluoro olefins, for example, is an area of active research due to their applications in drug development. nih.gov Therefore, Phenol, 4-[(2,2-difluoroethyl)amino]- serves as a valuable starting material for synthesizing novel compounds where these fluorine-mediated effects are desired.
Table 1: Potential Synthetic Transformations for Phenol, 4-[(2,2-difluoroethyl)amino]- This table is generated based on the reactivity of functional groups present in the molecule and known reactions of analogous compounds.
| Reactive Site | Functional Group | Potential Reactions | Resulting Structures |
|---|---|---|---|
| Oxygen | Phenolic Hydroxyl (-OH) | Etherification, Esterification | Ethers, Esters |
| Nitrogen | Secondary Amine (-NH-) | Acylation, Alkylation, Diazotization | Amides, Tertiary Amines, Azo Compounds |
Application in Sensor Development or Catalysis Research
Phenolic compounds are frequently used as platforms for the development of chemical sensors. The phenolic ring can be functionalized to create systems that exhibit a detectable response, such as a change in color or fluorescence, upon binding to a specific analyte. Research has shown that substituted phenols can be converted into fluorescent probes for detecting biologically significant molecules like hydrogen sulfide. researchgate.net
In the field of catalysis, aminophenol structures are also relevant. For example, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol is a benchmark reaction often used to test the efficacy of new catalytic systems, particularly those involving metal nanoparticles. researchgate.net Furthermore, polymers derived from aminophenols, such as poly(meta-aminophenol), exhibit electrochemical properties that make them potential materials for scavenging free radicals or for other redox-based applications. researchgate.net The electronic properties of Phenol, 4-[(2,2-difluoroethyl)amino]- could be harnessed in the development of novel catalysts or sensors, with the electronegative fluorine atoms potentially modulating the reactivity and selectivity of the phenolic system.
Use as a Chemical Probe for Biological Systems
Phenol derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone of drug discovery. researchgate.netresearchgate.net The specific class of aminophenols has been shown to interact with biological systems in various ways. Studies on 4-aminophenol derivatives have revealed their potential to interact with DNA, suggesting applications as probes for nucleic acid structures or as potential anticancer agents. mdpi.comnih.gov The functionalization of natural phenols is a known strategy to enhance their biological effects. nih.gov
Given this context, Phenol, 4-[(2,2-difluoroethyl)amino]- and its derivatives are promising candidates for development as chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system. The difluoroethyl group offers a unique advantage in this area: the presence of fluorine (¹⁹F) provides a spectroscopic handle for nuclear magnetic resonance (NMR) studies. ¹⁹F-NMR is a powerful, background-free technique for studying drug-protein interactions and cellular uptake, making fluorinated molecules like this one particularly valuable for probing biological environments.
Table 2: Investigated Biological Activities of Related Aminophenol Derivatives This table summarizes findings from research on compounds analogous to Phenol, 4-[(2,2-difluoroethyl)amino]-.
| Compound Class | Investigated Activity | Research Finding | Reference |
|---|---|---|---|
| 4-Aminophenol Schiff Bases | Antimicrobial | Showed broad-spectrum activity against various bacterial and fungal strains. | mdpi.comnih.gov |
| 4-Aminophenol Schiff Bases | DNA Interaction | Exhibited hyperchromic and bathochromic shifts upon interaction with DNA, indicating binding. | mdpi.com |
| 2-Amino-5-methylphenol Derivative | Antitumor | A synthesized phenoxazine derivative inhibited cancer cell proliferation. | nih.gov |
Development of Novel Analytical Methods for Detection and Quantification
The development of robust analytical methods is crucial for any chemical compound used in research or industrial applications. For substituted phenols and aminophenols, standard analytical techniques include spectroscopic and chromatographic methods. Characterization of newly synthesized 4-aminophenol derivatives typically involves Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups and NMR spectroscopy to elucidate the molecular structure. mdpi.comnih.gov
While specific, validated analytical methods for Phenol, 4-[(2,2-difluoroethyl)amino]- are not widely documented, its structure suggests that methods like High-Performance Liquid Chromatography (HPLC), likely coupled with UV or Mass Spectrometry (MS) detection, would be suitable for its separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) could also be applicable, potentially after a derivatization step to increase volatility. The existence of a related compound, 4-[(2,2-Difluoroethyl)amino]-2(5H)-furanone, as a commercially available analytical reference standard in solution highlights the need for precise analytical methods for this family of chemicals. hpc-standards.com The development of such methods would be a necessary step to support any research into its synthesis, applications, or biological activity.
Future Research Directions and Unresolved Academic Questions
Deeper Understanding of Mechanistic Aspects of Molecular Interactions
The interplay of the hydroxyl, amino, and difluoroethyl groups in Phenol (B47542), 4-[(2,2-difluoroethyl)amino]- governs its chemical behavior and potential applications. A detailed mechanistic understanding of its intra- and intermolecular interactions is a key area for future investigation. Computational modeling and advanced spectroscopic techniques could be employed to elucidate the nature of hydrogen bonding, the influence of the fluorine atoms on the electron density of the aromatic ring, and how these factors dictate the compound's reactivity and binding affinities. Such studies are crucial for predicting its behavior in different chemical environments and for designing molecules with tailored properties.
Potential for Integration into Novel Materials Science Research
The incorporation of fluorinated motifs into polymers and other materials can impart unique properties such as enhanced thermal stability, chemical resistance, and altered surface characteristics. The bifunctional nature of Phenol, 4-[(2,2-difluoroethyl)amino]-, with its reactive phenol and amine groups, makes it an attractive building block for new materials. Future research could focus on its use as a monomer in polymerization reactions to create novel fluorinated polyamides, polyethers, or epoxy resins. The resulting materials could find applications in high-performance coatings, advanced composites, and specialty membranes, where durability and specific surface properties are paramount.
Challenges and Opportunities in Targeted Fluorination Strategies
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. However, achieving precise and selective fluorination remains a significant challenge. pharmtech.comacs.org Traditional methods often require harsh conditions and can lead to a mixture of products. acs.org The synthesis of Phenol, 4-[(2,2-difluoroethyl)amino]- itself presents an opportunity to explore and refine modern fluorination techniques.
Future research in this area will likely focus on late-stage fluorination, where fluorine is introduced at a later step in the synthetic sequence. This approach offers greater flexibility and allows for the diversification of complex molecules. pharmtech.com Developing novel catalytic systems, potentially involving transition metals, that can selectively introduce the difluoroethylamino group onto a phenolic scaffold under mild conditions is a key objective. pharmtech.comacs.org Overcoming challenges such as regioselectivity—ensuring the substituent is added to the desired position on the aromatic ring—and functional group tolerance are critical hurdles that need to be addressed. acs.orgnih.gov Success in this area would not only streamline the synthesis of Phenol, 4-[(2,2-difluoroethyl)amino]- but also contribute to the broader field of organofluorine chemistry.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Phenol, 4-[(2,2-difluoroethyl)amino]- via difluoromethylation of phenols?
- Methodological Answer : The synthesis involves reacting phenols with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate (Cs₂CO₃) as a base in polar aprotic solvents like DMF. Key considerations include gas evolution during the reaction, necessitating an oil bubbler for safe venting. Hazard analysis for reagents (e.g., Cs₂CO₃, DMF) is critical due to their toxicity and reactivity .
Q. How can safety risks be mitigated during the synthesis of this compound?
- Methodological Answer : Conduct a pre-experiment hazard assessment focusing on gas evolution, flammability, and reagent toxicity. Use fume hoods, inert gas purging, and personal protective equipment (PPE). Refer to guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011) for risk mitigation strategies .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing NH and CF₂ groups), and HPLC for purity assessment. Solvent selection (e.g., deuterated DMSO for NMR) must avoid signal interference .
Advanced Research Questions
Q. How can regioselective alkylation at the C-3 position of 4-[(2,2-difluoroethyl)amino]-furanones be achieved?
- Methodological Answer : Cs₂CO₃ promotes C-3 alkylation with heteroarylmethyl chlorides under mild conditions (40–60°C). The reaction’s regioselectivity arises from the base’s ability to deprotonate the furanone at specific sites. Monitor reaction progress via TLC and optimize solvent polarity (e.g., acetonitrile) to enhance yield .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model electrophilic substitution patterns or hydrogen-bonding interactions. Quantitative structure-property relationship (QSPR) models can correlate molecular descriptors (e.g., logP, dipole moment) with observed bioactivity or solubility .
Q. How does the difluoroethyl group influence the compound’s stability in aqueous versus organic matrices?
- Methodological Answer : The electron-withdrawing CF₂ group enhances hydrolytic stability in acidic conditions but may reduce thermal stability. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .
Q. What strategies improve crystallinity for X-ray diffraction studies of derivatives?
- Methodological Answer : Co-crystallization with coformers (e.g., carboxylic acids) or solvent-drop grinding can induce crystallization. Patent data suggests halogenated solvents (e.g., chloroform) and slow evaporation techniques yield high-quality crystals for agrochemical analogs .
Q. How does the compound interact with enzyme active sites in kinase inhibition studies?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies can map binding interactions. Focus on hydrogen bonding with the phenol group and hydrophobic contacts from the difluoroethyl moiety. Validate with enzyme inhibition assays (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
